molecular formula C11H13N5O3 B1387762 ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate CAS No. 1172817-64-9

ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate

Cat. No.: B1387762
CAS No.: 1172817-64-9
M. Wt: 263.25 g/mol
InChI Key: OTYLJQYTSWKXGS-UHFFFAOYSA-N
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Description

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring

Mechanism of Action

Target of Action

Tetrazole derivatives, a key structural component of this compound, have been known to exhibit a wide range of medicinal activity and potential role in biosciences . They have been associated with diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry .

Mode of Action

Tetrazoles, a significant part of this compound, are known to interact with various biological targets due to their structural similarity to carboxylic acids . They can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .

Biochemical Pathways

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Given the broad range of biological effects exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that tetrazole compounds emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned . They are soluble in water, acetonitrile, and other solvents , which may influence their action and stability in different environments.

Biochemical Analysis

Biochemical Properties

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to form hydrogen bonds with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid . These interactions suggest that this compound may act as an enzyme inhibitor or activator, influencing the activity of these enzymes and altering biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. Studies have demonstrated its cytotoxic effects on human lung cancer cell lines, with significant inhibition observed at specific concentrations . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms multiple hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, this compound may alter the conformation of enzymes, affecting their catalytic activity and overall biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound may affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . For example, this compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of the compound within the cell determines its specific biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate typically involves the reaction of 2-methoxy-4-(1H-tetrazol-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl [2-hydroxy-4-(1H-tetrazol-1-yl)phenyl]carbamate.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [2-methoxy-4-(1H-imidazol-1-yl)phenyl]carbamate: Similar structure but with an imidazole ring instead of a tetrazole ring.

    Ethyl [2-methoxy-4-(1H-triazol-1-yl)phenyl]carbamate: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it a valuable scaffold in drug design and development.

Properties

IUPAC Name

ethyl N-[2-methoxy-4-(tetrazol-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-3-19-11(17)13-9-5-4-8(6-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYLJQYTSWKXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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